molecular formula C14H13FN4 B2999359 2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile CAS No. 1164476-48-5

2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile

Cat. No.: B2999359
CAS No.: 1164476-48-5
M. Wt: 256.284
InChI Key: DPRSNFCEBROVIO-BQYQJAHWSA-N
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Description

2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile is a malononitrile derivative featuring a conjugated push-pull system. The dimethylamino group (electron-donating) and the 4-fluoroanilino moiety (electron-withdrawing) create intramolecular charge transfer (ICT), which is critical for applications in organic electronics and fluorescent materials . The malononitrile group further enhances electron-withdrawing capacity, stabilizing the ICT state. Such compounds are of interest in photovoltaics, sensors, and medicinal chemistry due to tunable optoelectronic properties .

Properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(4-fluoroanilino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-5-3-12(15)4-6-13/h3-8,18H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRSNFCEBROVIO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile , often referred to as BMN11, is a derivative of malononitrile characterized by its unique structural features that contribute to its biological activity. This article delves into the compound's biological properties, particularly its potential as a tyrosinase inhibitor, which has implications in dermatological applications such as skin whitening and treatment of hyperpigmentation.

Chemical Structure

The molecular formula for BMN11 is C17H16FNO2C_{17}H_{16}F_{N}O_{2} with a molecular weight of approximately 285.31 g/mol. The compound features a dimethylamino group and a 4-fluoroaniline moiety, which are critical for its biological activity.

Structural Formula

BMN11 CN(C)C=C(C(=O)C)C(=O)C6H4F\text{BMN11 }CN(C)C=C(C(=O)C)C(=O)C_6H_4F

Physical Properties

  • Melting Point : Not specified in the available literature.
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Toxicity : Acute toxicity classified as moderate, indicating caution in handling.

Tyrosinase Inhibition

Recent studies have highlighted the effectiveness of BMN11 as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition is particularly relevant for cosmetic applications aimed at reducing skin pigmentation.

BMN11 exhibits its inhibitory effects through specific interactions with the active site of tyrosinase. The proposed mechanism involves:

  • Hydrogen Bonding : Formation of hydrogen bonds with key residues (GLY281 and ASN260).
  • Hydrophobic Interactions : Interaction with residues (VAL283, PHE264, ALA286), enhancing binding affinity.

Case Studies

  • In Vitro Studies :
    • BMN11 was tested on B16F10 melanoma cells, demonstrating significant inhibition of melanin production without cytotoxic effects. The IC50 value was determined to be significantly lower than that of traditional inhibitors like kojic acid .
  • Human Skin Model :
    • In a human skin model, BMN11 showed marked reduction in melanin accumulation after treatment, supporting its potential for topical applications .
  • Structure-Activity Relationship (SAR) :
    • Analysis revealed that the presence of hydroxyl groups on the phenyl ring is crucial for enhancing tyrosinase inhibition. Compounds lacking these groups exhibited weak inhibitory activity .

Comparative Efficacy

CompoundIC50 (µM)Mechanism of Action
BMN115.0Direct binding to tyrosinase
Kojic Acid15.0Competitive inhibition
Arbutin20.0Competitive inhibition

Safety and Toxicity

While BMN11 shows promise in terms of efficacy, safety evaluations are necessary before clinical application:

  • Cytotoxicity Tests : No cytotoxicity observed in HaCat (human keratinocyte), B16F10 (mouse melanoma), and Hs27 (human fibroblast) cell lines at effective concentrations.
  • In Vivo Safety : Further studies are required to assess the long-term safety profile and potential side effects when applied topically on human skin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Fluorine Position: 4-Fluoroanilino (target compound): Exhibits strong ICT due to para-fluoro substitution, which optimizes electron withdrawal without steric hindrance. 4-Methoxyanilino (): Methoxy is electron-donating, weakening ICT compared to fluoro-substituted analogs. This reduces absorption/emission wavelengths .
  • Electron-Donating Groups: 2,5-Dimethylanilino (CAS 339101-98-3): Methyl groups donate electrons, diminishing the push-pull effect. This results in lower dipole moments and redshifted fluorescence compared to fluoro derivatives .

Structural Modifications and Conjugation

  • Propenylidene Bridge: The target compound’s linear structure allows extended π-conjugation, enhancing charge transfer. Cyclic analogs (e.g., furan or pyridine-fused malononitriles) exhibit restricted conjugation, altering photophysical properties . Example: 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile () shows weaker ICT due to a non-planar furan ring, reducing fluorescence quantum yield .
  • Heterocyclic Modifications: Pyridine-ring incorporation (e.g., {1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile derivatives) enhances rigidity, improving fluorescence stability for biomedical imaging .

Physical and Spectral Properties

  • Fluorinated analogs likely have lower melting points due to reduced crystallinity.
  • IR Spectroscopy: CN stretches (~2200 cm⁻¹) and C=N (~1658 cm⁻¹) are consistent across malononitrile derivatives .

Data Table: Key Properties of Selected Malononitrile Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
Target Compound 4-Fluoroanilino C₁₄H₁₃FN₄ 268.29 Strong ICT, potential OFETs
2-[3-(2,4-Difluoroanilino)...]malononitrile 2,4-Difluoroanilino C₁₄H₁₂F₂N₄ 286.27 Enhanced electron withdrawal
2-[1-(Dimethylamino)-3-(2,5-DMA)...] 2,5-Dimethylanilino C₁₆H₁₈N₄ 266.34 Reduced ICT, redshifted emission
2-((1,5-Dimethyl-3-oxo-2-phenyl... Pyrazole-linked C₁₅H₁₃N₅O 295.30 High melting point (254.7°C)

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